molecular formula C5H7Cl3O B1349763 2,3,3-trichlorotetrahydro-2H-pyran CAS No. 63027-88-3

2,3,3-trichlorotetrahydro-2H-pyran

Cat. No.: B1349763
CAS No.: 63027-88-3
M. Wt: 189.46 g/mol
InChI Key: ZAKVZNJDGLAPHL-UHFFFAOYSA-N
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Description

2,3,3-Trichlorotetrahydro-2H-pyran is a heterocyclic organic compound with the molecular formula C5H7Cl3O. It features a six-membered ring containing one oxygen atom and three chlorine atoms attached to the carbon atoms at positions 2 and 3. This compound is part of the broader class of tetrahydropyrans, which are known for their diverse chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3-trichlorotetrahydro-2H-pyran typically involves the halogenation of tetrahydropyran derivatives. One common method is the reaction of tetrahydropyran with chlorine gas under controlled conditions to introduce chlorine atoms at the desired positions. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride to facilitate the halogenation process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3,3-Trichlorotetrahydro-2H-pyran undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of less chlorinated tetrahydropyran derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in aqueous or alcoholic solvents at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents such as tetrahydrofuran.

Major Products Formed

    Substitution Reactions: Products include hydroxylated, aminated, or thiolated tetrahydropyran derivatives.

    Oxidation Reactions: Oxo derivatives of tetrahydropyran.

    Reduction Reactions: Less chlorinated tetrahydropyran derivatives.

Scientific Research Applications

2,3,3-Trichlorotetrahydro-2H-pyran has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2,3,3-trichlorotetrahydro-2H-pyran involves its interaction with specific molecular targets and pathways. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichlorotetrahydro-2H-pyran
  • 2,3,4-Trichlorotetrahydro-2H-pyran
  • 2,3,3-Tribromotetrahydro-2H-pyran

Uniqueness

2,3,3-Trichlorotetrahydro-2H-pyran is unique due to the specific positioning of chlorine atoms, which imparts distinct chemical reactivity and biological activity compared to other similar compounds

Properties

IUPAC Name

2,3,3-trichlorooxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7Cl3O/c6-4-5(7,8)2-1-3-9-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAKVZNJDGLAPHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(OC1)Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30369253
Record name 2,3,3-trichlorotetrahydro-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63027-88-3
Record name 2,3,3-trichlorotetrahydro-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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